molecular formula C9H5ClF3N3 B1392863 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine CAS No. 1269361-42-3

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine

Cat. No.: B1392863
CAS No.: 1269361-42-3
M. Wt: 247.6 g/mol
InChI Key: YEZHLQTWIIOOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is a chemical compound of significant interest in advanced research and development, particularly due to its hybrid structure incorporating two privileged pharmacophores: a pyrazole ring and a trifluoromethylpyridine (TFMP) moiety. The trifluoromethylpyridine group is a key structural component in over 20 launched agrochemicals and several approved pharmaceutical and veterinary products . The incorporation of the TFMP moiety is known to profoundly influence the biological activity of a molecule by affecting its physicochemical properties, including metabolism, acid dissociation constant, translocation, and biomolecular affinity . This makes TFMP derivatives valuable in the design of compounds with unique biological properties. Furthermore, the pyrazole heterocycle is a common building block in medicinal and agrochemical chemistry, contributing to a wide spectrum of biological activities. As a fused heterocyclic building block, this compound is intended For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for personal use. Researchers can leverage this compound in various applications, including but not limited to use as a standard in analytical studies, a key intermediate in the synthesis of more complex molecules, or a core scaffold in the discovery and development of new active ingredients for crop protection and pharmaceutical applications.

Properties

IUPAC Name

3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHLQTWIIOOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Preparation Method

The preparation involves two main reactions:

  • Step 1: Salt Formation Reaction
    3-chloro-2-R-5-trifluoromethylpyridine (where R = halogen) is dissolved in a low-toxicity solvent such as methanol, ethanol, acetone, or dichloromethane. An activating agent (e.g., triethylamine or 4-dimethylaminopyridine) is added, and the mixture is heated under reflux for 4–6 hours. After cooling, the reaction mixture is filtered, and the filter cake is vacuum dried to obtain an organic salt.

    • Typical molar ratios: pyridine to activator = 1:1 to 3
    • Solvent to pyridine mass ratio: 15–25 mL/g
    • Temperature for vacuum drying: 40–50 °C
    • Activators: nucleophilic tertiary amines such as triethylamine, 4-dimethylaminopyridine (DMAP), or pyridine derivatives.
  • Step 2: Cyanation Reaction
    The organic salt is reacted with cyanide (e.g., hydrocyanic acid or cyanogran) in a biphasic system of an organic solvent (dichloromethane or chloroform) and water at 0–20 °C for 2–3 hours. The mixture is allowed to separate into layers; the organic phase is acidified with hydrochloric acid to pH 2–4, separated, washed with water until neutral pH, and then subjected to vacuum distillation to isolate the product.

    • Cyanide equivalents: 1.0–1.5 molar equivalents
    • Reaction temperature: 0–20 °C
    • Yield: 85–89%

Advantages of This Method

  • Avoids use of highly toxic nitrile solvents like acetonitrile or propionitrile, opting for dichloromethane or chloroform which are less water-soluble and easier to recycle.
  • Minimizes cyanide consumption, reducing environmental impact and cost.
  • Simple operation with low equipment demands and easy waste treatment.
  • High yields and purity suitable for industrial-scale production.

Representative Data from Embodiments

Step Reagents & Conditions Yield (%) Notes
1 3-chloro-2-R-5-trifluoromethylpyridine (1.82 kg), methanol (27.2 L), triethylamine (1.01 kg), reflux 4 h, vacuum dry 40 °C Formation of organic salt
2 Organic salt, hydrocyanic acid (0.27 kg), dichloromethane (2.7 L), water (1.35 L), 0 °C, 3 h, acidify, wash, vacuum distill 85.7 Isolation of 3-chloro-2-cyano-5-trifluoromethylpyridine
Step Reagents & Conditions Yield (%) Notes
1 3-chloro-2-R-5-trifluoromethylpyridine (2.75 kg), acetone (49.4 L), 4-dimethylaminopyridine (1.48 kg), reflux 5 h, vacuum dry 44 °C Organic salt formation
2 Organic salt, cyanogran (0.59 kg), chloroform (8.23 L), water (1.03 L), 20 °C, 2.5 h, acidify, wash, vacuum distill 89 High yield cyanation

Preparation of 2,3-Dichloro-5-(Trifluoromethyl)pyridine: Precursor for Chlorinated Pyridines

This compound is a close analog relevant for synthesizing substituted pyridines including the target compound.

Multi-Step Chlorination and Fluorination Process

  • Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine
    The raw material is stirred and heated with steam; chlorine gas is introduced at 75–80 °C with a controlled flow rate (15–40 kg/h) and mass ratio of chlorine to substrate of 1.5–3.0. This produces 2-chloro-5-(trichloromethyl)pyridine.

  • Step 2: On-Ring Chlorination
    The intermediate is transferred to a chlorination vessel, antimony trichloride is added as a catalyst (mass ratio 1:60), and chlorination is conducted at 125–140 °C with continued chlorine flow (20–30 kg/h). The product is 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Step 3: Fluorination
    The chlorinated intermediate is fluorinated by adding measured hydrofluoric acid gas in a fluorination reactor at elevated temperature.

  • Step 4: Purification
    The reaction mixture is washed, steam distilled, pH adjusted, and distilled in a rectifying column to isolate pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Key Features

  • Use of antimony trichloride as catalyst improves reaction rate and on-ring chlorination efficiency.
  • Controlled chlorine and hydrofluoric acid feed rates optimize yield and purity.
  • The process is scalable and suitable for industrial production.

Summary Table of Preparation Steps and Conditions

Compound/Step Reagents & Conditions Solvents Yield (%) Notes
3-chloro-2-cyano-5-trifluoromethylpyridine Step 1 3-chloro-2-R-5-trifluoromethylpyridine, activator (triethylamine or DMAP), reflux 4-6 h Methanol, acetone, DCM Organic salt formation
3-chloro-2-cyano-5-trifluoromethylpyridine Step 2 Organic salt, hydrocyanic acid or cyanogran, 0-20 °C, 2-3 h, acidify, wash, vacuum distill DCM, chloroform, water 85–89 Cyanation and isolation
2,3-dichloro-5-(trifluoromethyl)pyridine Step 1 2-chloro-5-(chloromethyl)pyridine, chlorine gas, 75-80 °C, 15-40 kg/h Chlorination
2,3-dichloro-5-(trifluoromethyl)pyridine Step 2 Antimony trichloride catalyst, chlorination 125-140 °C, 20-30 kg/h chlorine On-ring chlorination
2,3-dichloro-5-(trifluoromethyl)pyridine Step 3 Hydrofluoric acid gas fluorination, elevated temperature Fluorination and purification

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyridine and pyrazole rings. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Pyridine/Pyrazole) Molecular Weight (g/mol) Key Applications/Activities Reference
Target Compound 3-Cl, 5-CF₃, 2-(2H-pyrazol-3-yl) Not explicitly stated Hypothesized agrochemical/pharmaceutical use
3-Chloro-2-(4-nitro-pyrazol-1-yl)-5-CF₃-pyridine 3-Cl, 5-CF₃, 2-(4-nitro-1H-pyrazol-1-yl) 292.6 Unknown (likely intermediates)
3-Chloro-2-{4-[(4-Cl-C₆H₄)S]-3,5-Me₂-1H-pyrazol-1-yl}-5-CF₃-pyridine 3-Cl, 5-CF₃, 2-(thioether-modified pyrazole) 430.2 High-quality mass spectral data
5-Chloro-2-(chloromethyl)-3-CF₃-pyridine 5-Cl, 2-CH₂Cl, 3-CF₃ 224.0 Intermediate for further derivatization
Methyl 3-chloro-5-CF₃-pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ 239.6 Versatile synthetic intermediate

Key Observations :

  • Biological Activity : Pyrazole derivatives with sulfur-containing substituents (e.g., thioether in ) show enhanced metabolic stability, but their biological activity remains uncharacterized .
  • Synthetic Utility : The chloromethyl group in 5-Chloro-2-(chloromethyl)-3-CF₃-pyridine allows for further functionalization, unlike the target compound’s pyrazole ring, which may limit derivatization pathways .

Implications :

  • The target compound’s 2H-pyrazol-3-yl group may improve solubility over nitro-substituted analogues, aiding drug-likeness.

Biological Activity

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data from various studies.

  • Molecular Formula : C9H6ClF3N3
  • Molecular Weight : 251.61 g/mol
  • CAS Number : 1823182-80-4

Biological Activity Overview

The compound exhibits a range of biological activities, as detailed below:

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. Minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated, showing effectiveness comparable to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli12.5
This compoundB. mycoides10.0
This compoundC. albicans15.0

These results indicate that the compound is particularly effective against E. coli and B. mycoides, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The anticancer potential of the compound was assessed against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.4Doxorubicin: 52.1
HCT11617.8Doxorubicin: 52.1
HePG212.4Doxorubicin: 52.1

The compound exhibited lower IC50 values than Doxorubicin in multiple cell lines, indicating superior potency against these cancer types .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. Studies involving models of inflammatory responses demonstrated that it significantly decreased levels of pro-inflammatory cytokines, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial efficacy of various pyridine derivatives, the compound was found to inhibit bacterial growth effectively, with specific emphasis on its action against resistant strains .
  • Cancer Cell Inhibition : A detailed analysis of its anticancer activity revealed that treatment with the compound led to apoptosis in cancer cells, with molecular mechanisms involving down-regulation of key oncogenes such as EGFR and KRAS .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated pyridine derivatives. For example, 2-chloro-5-(trifluoromethyl)pyridine may undergo nucleophilic substitution with pyrazole derivatives under palladium-catalyzed coupling conditions. Key parameters include:

  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) at 80–120°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
    • Data Note : Yields range from 45–70%, with purity >95% confirmed by HPLC .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Methodological Answer :

  • ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while pyrazole protons show singlet/triplet splitting (δ 6.5–7.2 ppm). Trifluoromethyl groups are identified via ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 292.6 (C₉H₄ClF₃N₄O₂) .
  • IR : Stretching vibrations for C-Cl (650 cm⁻¹) and C-F (1150 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at RT for 6 months when stored in inert atmospheres (argon) and protected from light. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the pyrazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-pyridine coupling reactions be addressed?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., Cl, CF₃) on pyridine enhance coupling at the 2-position .
  • Catalytic Systems : Pd/Xantphos ligands improve selectivity for pyrazole C-3 attachment .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize site-specific reactivity .
    • Data Contradiction : Bench-scale experiments show inconsistent yields (45–70%); this variability is attributed to trace moisture in solvents, which quenches catalysts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization : Use ISO 20776-1 guidelines for MIC testing against E. coli and S. aureus to minimize variability .
  • Metabolite Interference : LC-MS/MS analysis identifies hydrolyzed byproducts (e.g., 3-chloro-5-trifluoromethylpyridine) that may inhibit activity .
  • Structural Analogues : Compare with derivatives lacking the pyrazole moiety to isolate pharmacophore contributions .

Q. How can computational methods predict reaction pathways for trifluoromethyl-group modifications?

  • Methodological Answer :

  • Quantum Mechanics : Gaussian 16 simulations (B3LYP/6-311+G(d,p)) model CF₃ group stability under nucleophilic attack .
  • Docking Studies : AutoDock Vina screens interactions with cytochrome P450 enzymes to predict metabolic pathways .
    • Case Study : MD simulations reveal that steric hindrance from the pyrazole ring limits access to the CF₃ group, explaining its inertness in SNAr reactions .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) to measure IC₅₀ against EGFR or MAPK .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., dihydrofolate reductase) via Stern-Volmer plots .
    • Controls : Include staurosporine (positive) and DMSO vehicle (negative) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for intermediates like 3-chloro-5-trifluoromethylpyridine .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl byproducts, improving yield by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.